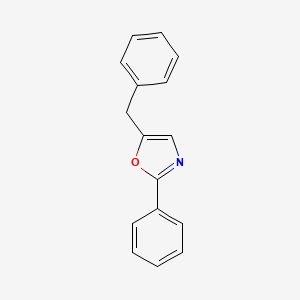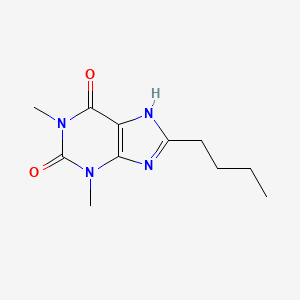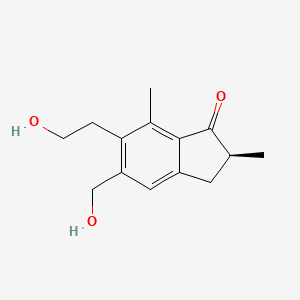![molecular formula C14H22OSi B11873346 2-[tert-Butyl(dimethyl)silyl]-1-phenylethan-1-one CAS No. 109681-49-4](/img/structure/B11873346.png)
2-[tert-Butyl(dimethyl)silyl]-1-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE is an organosilicon compound that is widely used in organic synthesis. It is known for its stability and versatility as a protecting group for alcohols and other functional groups. The compound’s structure includes a phenyl group attached to an ethanone backbone, with a tert-butyldimethylsilyl group providing steric protection.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE typically involves the reaction of phenylethanone with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature. The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of 2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the synthesis is achieved through optimization of reaction parameters and the use of efficient purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in organic solvents.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophilic reagents like fluoride ions (e.g., tetra-n-butylammonium fluoride) in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various silyl ethers or other protected derivatives .
Aplicaciones Científicas De Investigación
2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE is used in a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE involves the protection of hydroxyl groups through the formation of silyl ethers. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. The compound can be deprotected under mild acidic or basic conditions, allowing for the selective removal of the protecting group without affecting other functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Tert-Butyldiphenylsilyl (TBDPS): Similar to tert-butyldimethylsilyl but with increased resistance to acidic hydrolysis and selectivity towards primary hydroxyl groups.
Trimethylsilyl (TMS): Less bulky and more susceptible to hydrolysis compared to tert-butyldimethylsilyl.
Triisopropylsilyl (TIPS): More stable in the presence of fluoride ions compared to tert-butyldimethylsilyl.
Uniqueness
2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE is unique due to its balance of steric protection and ease of removal. It provides sufficient steric hindrance to protect sensitive functional groups while being easily removable under mild conditions. This makes it a versatile and valuable reagent in organic synthesis .
Propiedades
Número CAS |
109681-49-4 |
|---|---|
Fórmula molecular |
C14H22OSi |
Peso molecular |
234.41 g/mol |
Nombre IUPAC |
2-[tert-butyl(dimethyl)silyl]-1-phenylethanone |
InChI |
InChI=1S/C14H22OSi/c1-14(2,3)16(4,5)11-13(15)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
Clave InChI |
VBOOLRFUYQTCIF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)CC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride](/img/structure/B11873263.png)
![Isoindolo[2,1-a]quinazolin-11(5H)-one](/img/structure/B11873268.png)
![2-(Azepan-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11873275.png)
![11-Fluoroindolo[1,2-B]isoquinoline](/img/structure/B11873276.png)
![4-Chloro-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11873290.png)




![4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11873306.png)




